1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(8-4-13)21(24)25/h1-8,11H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZWVBOLJFPBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, synthesizing methods, and the biological activities it may exhibit.
Chemistry
- Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various transformations to yield derivatives with enhanced properties.
- Reactivity Studies : Its reactivity can be exploited to study mechanisms of chemical reactions involving pyrrolidine derivatives.
Biology
- Antimicrobial Activity : Research has indicated that compounds similar to 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide exhibit antimicrobial properties. Investigations into its efficacy against specific pathogens could lead to novel antibacterial agents.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may have anticancer properties. The mechanisms by which it interacts with cellular targets are under investigation, focusing on its ability to inhibit tumor growth.
Medicine
- Pharmaceutical Intermediate : The compound is explored as a precursor in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
- Drug Design : Its interaction with biological targets can inform drug design processes, particularly in developing inhibitors for specific enzymes or receptors involved in disease pathways.
Industry
- Material Development : The compound's chemical properties make it suitable for the development of advanced materials with specific functionalities, such as polymers or coatings with desirable mechanical and thermal properties.
Case Study 1: Antioxidant Activity
A study conducted on related pyrrolidine derivatives demonstrated significant antioxidant activity, surpassing that of established antioxidants like ascorbic acid. The structure–activity relationship was analyzed, indicating that modifications to the substituents on the pyrrolidine ring could enhance antioxidant properties significantly .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial effects of pyrrolidine derivatives has shown promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities, particularly in the pyrrolidine-carboxamide core and aromatic substituents:
Key Observations :
- Heterocyclic Modifications : Inclusion of oxadiazole () or tetrazole () rings introduces rigidity and may alter pharmacokinetic properties compared to the flexible pyrrolidine core.
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm; 5-oxo pyrrolidine carbonyl at δ 170–175 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring .
- HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor [M+H]+ ions .
- FT-IR : Validate carbonyl groups (C=O stretch at 1650–1750 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹) .
What in vitro models are recommended for preliminary evaluation of its biological activity?
Q. Basic
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
- Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting dose-dependent apoptosis induction .
- Receptor binding studies : Radiolabeled competitive binding assays to assess affinity for targets like GPCRs .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Dose-response revalidation : Ensure consistent compound purity and dissolution (e.g., DMSO stock solutions stored at -20°C) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding interactions .
- Structural analogs : Compare activity with derivatives lacking the 4-nitrophenyl group to isolate pharmacophore contributions .
What computational methods are suitable for predicting its molecular targets?
Q. Advanced
- Molecular docking : Simulate binding poses with AutoDock Vina against kinases (e.g., PDB 3G7) to prioritize experimental targets .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity to guide structural optimization .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
What reaction mechanisms govern its stability under physiological conditions?
Q. Advanced
- Hydrolysis : The 5-oxo pyrrolidine ring is susceptible to base-catalyzed ring opening; monitor pH stability (pH 7.4 PBS buffer) via HPLC .
- Nitro group reduction : In reducing environments (e.g., liver microsomes), the 4-nitrophenyl group may convert to an amine, altering activity. Use cyclic voltammetry to assess redox potential .
How can in vivo pharmacokinetics be optimized for this compound?
Q. Advanced
- Prodrug design : Mask the carboxamide with ester groups to enhance oral bioavailability .
- CYP450 profiling : Identify metabolic hotspots (e.g., pyrrolidine oxidation) using human liver microsomes and LC-MS/MS .
- Tissue distribution studies : Radiolabel the compound (¹⁴C) and track accumulation in target organs via autoradiography .
What strategies mitigate substituent-related toxicity without compromising activity?
Q. Advanced
- Isosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl to reduce hepatic toxicity while maintaining lipophilicity .
- Metabolite identification : Use HR-MS/MS to detect reactive intermediates (e.g., quinone imines) and modify substituents to block toxic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
